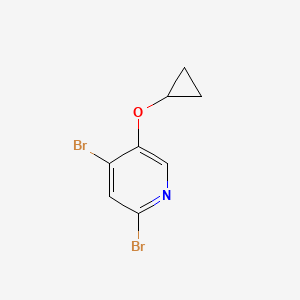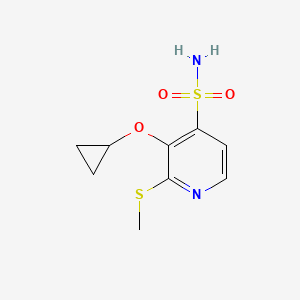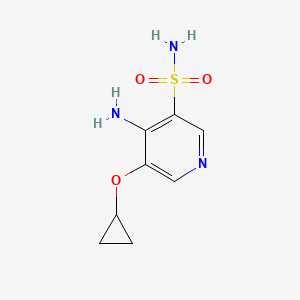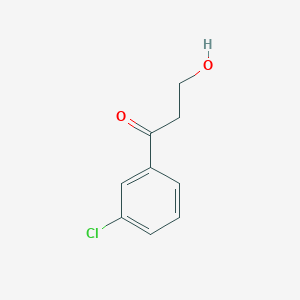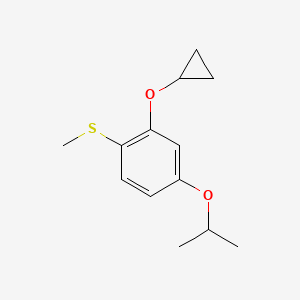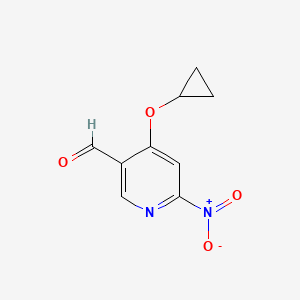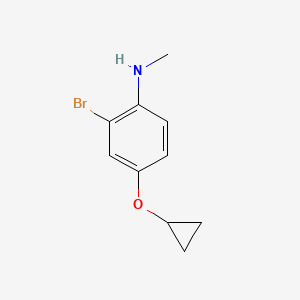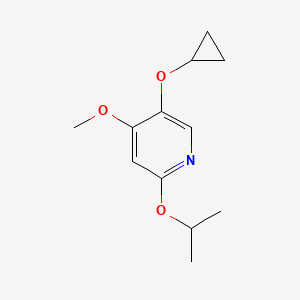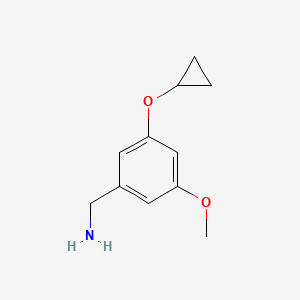![molecular formula C20H17Br2N3O6S2 B14812176 2-(2,4-dibromophenoxy)-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B14812176.png)
2-(2,4-dibromophenoxy)-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]-2-(2,4-dibromophenoxy)acetamide is a complex organic compound with a molecular formula of C14H15N3O5S2 This compound is known for its unique structure, which includes both sulfonamide and bromophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]-2-(2,4-dibromophenoxy)acetamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include sulfonyl chlorides, amines, and bromophenoxy acetates. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]-2-(2,4-dibromophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The bromine atoms in the dibromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]-2-(2,4-dibromophenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]-2-(2,4-dibromophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, while the bromophenoxy group can interact with cellular membranes or proteins. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}acetamide
- N-(4-{[4-(aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide
Uniqueness
N-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]-2-(2,4-dibromophenoxy)acetamide is unique due to its combination of sulfonamide and bromophenoxy groups, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H17Br2N3O6S2 |
|---|---|
Molecular Weight |
619.3 g/mol |
IUPAC Name |
2-(2,4-dibromophenoxy)-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H17Br2N3O6S2/c21-13-1-10-19(18(22)11-13)31-12-20(26)24-14-2-8-17(9-3-14)33(29,30)25-15-4-6-16(7-5-15)32(23,27)28/h1-11,25H,12H2,(H,24,26)(H2,23,27,28) |
InChI Key |
IOTGNZOEPAOHLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)Br)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (3E)-3-(2-{4-[(2,4-dichlorophenyl)amino]-4-oxobutanoyl}hydrazinylidene)butanoate](/img/structure/B14812093.png)
![N'-[(3-methylphenyl)carbonyl]-2-(phenylcarbonyl)benzohydrazide](/img/structure/B14812103.png)
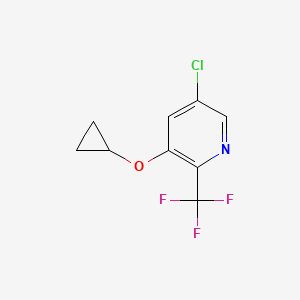
![Butanoic acid, 2-[(4-nitrophenyl)methylene]-3-oxo-, ethyl ester](/img/structure/B14812110.png)

